3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one 3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15303159
InChI: InChI=1S/C23H18ClNO3/c24-16-7-5-15(6-8-16)11-12-25-13-20-21(27-14-25)10-9-18-17-3-1-2-4-19(17)23(26)28-22(18)20/h1-10H,11-14H2
SMILES:
Molecular Formula: C23H18ClNO3
Molecular Weight: 391.8 g/mol

3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

CAS No.:

Cat. No.: VC15303159

Molecular Formula: C23H18ClNO3

Molecular Weight: 391.8 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one -

Specification

Molecular Formula C23H18ClNO3
Molecular Weight 391.8 g/mol
IUPAC Name 3-[2-(4-chlorophenyl)ethyl]-2,4-dihydroisochromeno[3,4-f][1,3]benzoxazin-6-one
Standard InChI InChI=1S/C23H18ClNO3/c24-16-7-5-15(6-8-16)11-12-25-13-20-21(27-14-25)10-9-18-17-3-1-2-4-19(17)23(26)28-22(18)20/h1-10H,11-14H2
Standard InChI Key UQRVGWUOEYCASE-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)OCN1CCC5=CC=C(C=C5)Cl

Introduction

3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H,6H-benzochromeno[8,7-e]oxazin-6-one is a complex organic compound that belongs to the class of chromeno-oxazines. This compound is characterized by its intricate molecular structure, which includes a chromene ring fused with an oxazine ring, along with a phenyl group attached via an ethyl chain. The presence of a chlorine atom on the phenyl ring adds to its structural complexity and potential biological activity.

Synthesis and Preparation

The synthesis of 3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H,6H-benzochromeno[8,7-e]oxazin-6-one typically involves multi-step reactions. These may include condensation reactions between appropriate precursors, such as phenolic compounds and oxazine derivatives, followed by cyclization and functionalization steps to introduce the chlorophenyl group.

Synthesis Steps

  • Starting Materials: The synthesis often begins with readily available phenolic compounds and oxazine precursors.

  • Condensation Reaction: A condensation reaction is performed to form the initial chromeno-oxazine core.

  • Cyclization: The core structure is then cyclized to form the desired ring system.

  • Functionalization: The final step involves attaching the 4-chlorophenyl group via an ethyl linker.

Biological Activity

The biological activity of 3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H,6H-benzochromeno[8,7-e]oxazin-6-one is an area of interest due to its structural complexity and potential for interaction with biological targets.

Potential Applications

  • Antimicrobial Activity: Chromeno-oxazines have been explored for their antimicrobial properties.

  • Anticancer Activity: The compound's ability to interact with cellular targets could make it a candidate for anticancer research.

  • Anti-inflammatory Activity: Some chromeno-oxazines have shown anti-inflammatory effects.

Research Findings

Biological ActivityDescription
AntimicrobialPotential activity against certain bacterial strains
AnticancerPreliminary studies suggest interaction with cancer cell lines
Anti-inflammatoryMay exhibit anti-inflammatory effects through specific pathways

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